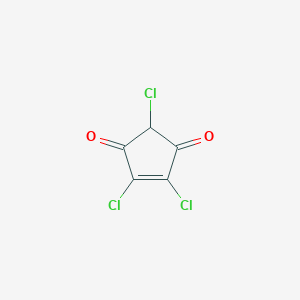

2,4,5-Trichlorocyclopent-4-ene-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

5723-65-9 |

|---|---|

Molecular Formula |

C5HCl3O2 |

Molecular Weight |

199.41 g/mol |

IUPAC Name |

2,4,5-trichlorocyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C5HCl3O2/c6-1-2(7)5(10)3(8)4(1)9/h3H |

InChI Key |

XNUSIBKDAVFCCC-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)C(=C(C1=O)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,5 Trichlorocyclopent 4 Ene 1,3 Dione and Its Analogs

De Novo Synthesis Approaches

The construction of the 2,4,5-Trichlorocyclopent-4-ene-1,3-dione core from acyclic or simpler cyclic precursors is a primary focus of synthetic efforts. These methods aim to build the carbon skeleton while introducing the requisite chlorine and oxygen functionalities.

Hexachlorocyclopentadiene (B6142220) (HCCPD) stands out as a logical and readily available starting material for the synthesis of polychlorinated cyclopentane (B165970) derivatives. wikipedia.orgcdc.gov HCCPD is an organochlorine compound that serves as a precursor to a variety of pesticides and flame retardants. wikipedia.org Its synthesis is typically achieved through the chlorination of cyclopentadiene (B3395910) in a two-step process, or via the thermal dechlorination of 1,1,2,3,4,5-octachlorocyclopentane. chemicalbook.com Another method involves the single-stage thermal chlorination of n-pentane and chlorine in the presence of a specialized alumina (B75360) catalyst. google.com

The reactivity of HCCPD is characterized by its electrophilic nature and its propensity to undergo Diels-Alder reactions. wikipedia.org The transformation of HCCPD to the target dione (B5365651) would likely involve hydrolysis and rearrangement. HCCPD reacts slowly with water to form hydrochloric acid. velsicol.comnih.gov More controlled reactions with sulfuric acid can lead to the formation of pentachlorocyclopentenone derivatives. acs.org It is conceivable that a carefully controlled hydrolysis of HCCPD could yield a polychlorinated cyclopentenone intermediate, which could then be oxidized to the desired 1,3-dione. While direct synthesis of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione from HCCPD is not explicitly detailed in the surveyed literature, the known chemical behavior of HCCPD suggests this as a plausible synthetic strategy. acs.org

While the use of hexachlorocyclopentadiene represents a primary route, the exploration of alternative synthetic pathways is crucial for expanding the accessibility and diversity of these compounds. General synthetic strategies for the cyclopentene-1,3-dione core often involve rearrangement or cyclization reactions. For instance, a known total synthesis of a natural cyclopentenedione (B8730137) derivative initiates from 2-acetylfuran, which undergoes reduction and subsequent acid-catalyzed rearrangement to form a 4-hydroxy-5-methylcyclopenten-2-one intermediate. researchgate.net This intermediate can then be oxidized to the corresponding dione. researchgate.net Adapting such a strategy to produce a trichlorinated analog would require the use of appropriately chlorinated starting materials or the development of selective chlorination methods for the cyclopentene (B43876) ring.

Another general approach involves the treatment of 4-ylidenebutenolides with a base, such as sodium methoxide, which can induce a rearrangement to form cyclopentene-1,3-diones in high yield. The feasibility of this approach for the synthesis of the title compound would depend on the availability of the corresponding trichlorinated 4-ylidenebutenolide precursor.

Targeted Synthesis of Functionalized Derivatives

The functionalization of the 2,4,5-Trichlorocyclopent-4-ene-1,3-dione scaffold is of significant interest for modulating its chemical and physical properties. The introduction of substituents such as allyl and methoxypropyl groups can be achieved through the alkylation of the dione.

The introduction of alkyl and allyl groups onto a 1,3-dione is a well-established transformation in organic synthesis. wikipedia.orgrsc.org This typically proceeds via the formation of an enolate by treatment with a suitable base, followed by nucleophilic attack on an appropriate electrophile. The allyl group is a substituent with the formula –CH₂–CH=CH₂. wikipedia.org Allylation, the process of adding an allyl group, can be achieved by reacting the enolate with an allyl halide, such as allyl bromide. wikipedia.org

Similarly, the introduction of a methoxypropyl group would involve the use of a 1-halo-3-methoxypropane as the alkylating agent. The regioselectivity of these alkylations on an unsymmetrical dione like 2,4,5-Trichlorocyclopent-4-ene-1,3-dione would be a key consideration.

| Starting Material | Reagent | Product | Reference |

| 1,3-Diketones | Primary Alcohols, Ru(CO)(PPh3)3HCl, Hantzsch ester | Mono-alkylated 1,3-diketones | rsc.org |

| Cyclomaltoheptaose | Dimethyl sulfate, aqueous alkali | Mono-2-O-methyl-cyclomaltoheptaose | nih.gov |

| Cyclomaltoheptaose | Allyl bromide, aqueous alkali | Mono-2-O-allyl-cyclomaltoheptaose | nih.gov |

| Acridine esters | 1,3-Propane sultone, ionic liquid | N-sulfopropyl acridinium (B8443388) esters | rsc.org |

The alkylation of a non-symmetrical cyclic dione presents challenges in terms of both stereoselectivity and regioselectivity. The formation of the enolate can potentially occur at two different alpha-carbons, leading to a mixture of regioisomers. The regioselectivity of the alkylation of β-cyclodextrin, for example, shows that methylation at the O-2 position is predominant but not exclusive. nih.govresearchgate.net

Furthermore, if the alkylation creates a new stereocenter, controlling the stereochemical outcome is crucial. The desymmetrization of prochiral cyclopentene-1,3-diones is a significant area of research, with methods being developed to achieve high levels of enantioselectivity. researchgate.net For instance, the stereochemical outcome of the alkylation of enamines of cyclohexanone (B45756) is highly dependent on the direction of attack of the electrophile on the enamine double bond. youtube.com In the context of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione, the existing chlorine atoms would likely exert significant steric and electronic influence on the incoming electrophile, affecting both the regioselectivity and stereoselectivity of the reaction. Achieving a high degree of control would likely require the use of chiral catalysts or auxiliaries. researchgate.net Palladium-catalyzed regioselective alkylation has been shown to be effective for certain nitrogen-containing heterocycles. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 2,4,5 Trichlorocyclopent 4 Ene 1,3 Dione

Nucleophilic Substitution Reactions

The electron-deficient nature of the cyclopentene (B43876) ring, enhanced by the presence of three chlorine atoms and two carbonyl groups, makes 2,4,5-trichlorocyclopent-4-ene-1,3-dione a potent electrophile, susceptible to attack by various nucleophiles.

While specific studies on the reaction of 2,4,5-trichlorocyclopent-4-ene-1,3-dione with primary and secondary amines are not extensively detailed in the available literature, the general reactivity of similar polychlorinated cyclopentenones suggests that nucleophilic substitution is a primary reaction pathway. Amines, acting as nucleophiles, are expected to attack the electrophilic carbon centers of the cyclopentene ring. The vinylic chlorine atoms are susceptible to substitution, a reaction driven by the formation of a more stable product. The reaction likely proceeds through an addition-elimination mechanism.

In reactions involving related chlorinated cyclic ketones, the outcome is influenced by the nature of the amine and the reaction conditions. For instance, with primary amines, it is plausible to expect the substitution of one or more chlorine atoms, leading to the formation of enaminones. Secondary amines would react similarly to yield corresponding enaminone derivatives.

It is important to note that in multifunctional molecules like 2,4,5-trichlorocyclopent-4-ene-1,3-dione, competitive reactions can occur. For example, the dicarbonyl functionality could potentially react with amines to form iminium species or undergo other condensation reactions.

The substitution of the chlorine atom at the C4 position of the cyclopentene ring is a key transformation. The reactivity of this position is influenced by the electronic effects of the adjacent carbonyl groups and the other chlorine atoms. While specific data for 2,4,5-trichlorocyclopent-4-ene-1,3-dione is limited, studies on analogous compounds provide insight. For instance, in related dichlorocyclopentenones, the chlorine atom at the vinylic position is readily displaced by various nucleophiles.

The substitution at C4 can be achieved using a range of nucleophiles, including alkoxides, thiolates, and carbanions. The reaction mechanism is typically a nucleophilic vinylic substitution. The regioselectivity of the substitution, i.e., whether the C4 or C5 chlorine is preferentially replaced, would depend on the specific substrate and the attacking nucleophile.

Reductive Processes and Dehalogenation Reactions

Reductive transformations of 2,4,5-trichlorocyclopent-4-ene-1,3-dione are significant for the synthesis of less halogenated and saturated cyclopentane (B165970) derivatives. These reactions can target either the chlorine atoms or the carbon-carbon double bond.

The use of metal reagents is a common strategy for the reductive dechlorination of organochlorine compounds. Research on a closely related compound, 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione, demonstrates the efficacy of chromium(II) chloride (CrCl₂) in this transformation. researchgate.net The reaction with CrCl₂ leads to the reductive removal of chlorine atoms. researchgate.net This process is often accompanied by the saturation of the double bond, indicating that the metal reagent can reduce both the carbon-halogen and carbon-carbon multiple bonds.

The mechanism of reductive dechlorination by CrCl₂ likely involves single electron transfer (SET) from the metal to the chlorinated substrate, leading to the formation of a radical anion which then loses a chloride ion. The resulting radical can then be further reduced.

| Reactant | Reagent | Product(s) | Observations | Reference |

| 2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione | CrCl₂ | Saturated, dechlorinated cyclopentane derivative | Saturation of the double bond and reductive dechlorination occurred. | researchgate.net |

| 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione | CrCl₂ | Saturated, dechlorinated allyl-cyclopentane derivative | Simultaneous saturation and dechlorination were observed. | researchgate.net |

The saturation of the carbon-carbon double bond in 2,4,5-trichlorocyclopent-4-ene-1,3-dione can be achieved through various reductive methods. As mentioned, treatment with CrCl₂ can lead to the saturation of the olefinic bond concurrently with dechlorination. researchgate.net

Catalytic hydrogenation is another standard method for the reduction of carbon-carbon double bonds. While specific examples for 2,4,5-trichlorocyclopent-4-ene-1,3-dione are not provided in the searched literature, this method is generally applicable to α,β-unsaturated ketones. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) would be crucial in achieving selective saturation of the double bond without affecting the chlorine atoms, or to achieve concomitant dehalogenation if desired.

Electrophilic Aromatic Substitution and Friedel-Crafts Type Reactions

Although 2,4,5-trichlorocyclopent-4-ene-1,3-dione is an electrophile itself, it can participate in reactions that resemble electrophilic aromatic substitution, particularly Friedel-Crafts type reactions, where it acts as the acylating or alkylating agent.

In the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), related dichlorocyclopentenediones have been shown to react with electron-rich aromatic compounds like 1,3,5-trimethoxybenzene (B48636). wikipedia.org In these reactions, the cyclopentenedione (B8730137) acts as an electrophile, and the aromatic ring acts as the nucleophile. The reaction can lead to the substitution of a chlorine atom on the cyclopentene ring by the aromatic group. wikipedia.org

Interestingly, under certain conditions, a double acylation product can be formed, where two molecules of the aromatic compound substitute two chlorine atoms on the cyclopentenedione ring. wikipedia.org This highlights the high reactivity of these chlorinated systems in Friedel-Crafts type reactions.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Observations | Reference |

| 4,5-Dichlorocyclopent-4-ene-1,3-dione | 1,3,5-Trimethoxybenzene | SnCl₄ | 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione and 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one | Both mono- and di-substituted products were observed. | wikipedia.org |

| 5-Allyl-2,3,5-trichlorocyclopent-2-enones | Mono-, di-, and trimethoxybenzenes | Not specified | Arene ketovinylation products | Cleavage of the C3-Cl bond occurred. | wikipedia.org |

Arene Ketovinylation Reactions with Methoxybenzenes

The reaction of chlorinated cyclopentene diones with electron-rich aromatic compounds, such as methoxybenzenes, proceeds via electrophilic aromatic substitution, akin to the Friedel-Crafts reaction. In these ketovinylation reactions, the cyclopentene dione (B5365651) acts as the electrophile. For instance, the reaction of a related compound, 4,5-dichlorocyclopent-4-en-1,3-dione, with 1,3,5-trimethoxybenzene in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄), is expected to yield the mono-arylated product, 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione. researchgate.netnih.gov This transformation involves the attack of the activated aromatic ring on the electrophilic carbon of the cyclopentene ring, leading to the substitution of a chlorine atom.

Double Acylation Products and Reaction Pathways

Interestingly, under Friedel–Crafts reaction conditions, the interaction between 4,5-dichlorocyclopent-4-en-1,3-dione and 1,3,5-trimethoxybenzene does not stop at the expected mono-substitution product. researchgate.netnih.gov Alongside the anticipated 5-aryl-4-chlorocyclopent-4-ene-1,3-dione, a significant double acylation product is also formed. researchgate.netnih.gov This disubstituted compound has been identified as 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one. researchgate.netnih.gov

The formation of this product indicates a more complex reaction pathway involving a second acylation event and a subsequent rearrangement of the cyclopentene ring system. The initial mono-acylation product likely undergoes further reaction with another molecule of 1,3,5-trimethoxybenzene, leading to the disubstituted intermediate which then rearranges to the more stable cyclopent-2-en-1-one structure.

Table 1: Products from the Reaction of 4,5-Dichlorocyclopent-4-en-1,3-dione with 1,3,5-Trimethoxybenzene

| Product Type | Chemical Name |

|---|---|

| Expected Mono-acylation Product | 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione |

Oxidative Transformations

Oxidative Cleavage of Olefinic Double Bonds

The olefinic double bond in 2,4,5-trichlorocyclopent-4-ene-1,3-dione is susceptible to oxidative cleavage, a powerful synthetic transformation used to break carbon-carbon double bonds and form carbonyl compounds. wiley-vch.de This reaction can effectively truncate the ring system to yield highly functionalized acyclic products.

Standard methods for oxidative cleavage can be applied:

Ozonolysis : This is a widely used method for cleaving double bonds. Treatment of the compound with ozone (O₃) would form an unstable ozonide intermediate, which can then be worked up under reductive (e.g., with zinc dust) or oxidative (e.g., with hydrogen peroxide) conditions to yield different carbonyl-containing products.

Lemieux-Johnson Oxidation : This method uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). It proceeds through the formation of a diol, which is then immediately cleaved by the periodate.

Potassium Permanganate (B83412) : Under strong oxidative conditions, potassium permanganate (KMnO₄) can also cleave the double bond.

The specific products of cleavage would depend on the subsequent workup conditions, but would generally result in a dicarbonyl compound derived from the cleavage of the C4-C5 bond of the cyclopentene ring.

Functional Group Interconversions

The functional groups present in 2,4,5-trichlorocyclopent-4-ene-1,3-dione—namely the vinyl chlorides and the ketone carbonyls—offer opportunities for various interconversions. The chlorine atoms, being part of a vinyl system, are generally less reactive than alkyl chlorides but can be substituted by strong nucleophiles under suitable conditions. Research on analogous structures has shown that the chlorine atom at the 4-position of 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione can be substituted by various primary and secondary amines in high yield under mild conditions. researchgate.net This suggests that the chlorine atoms in the title compound could similarly be replaced by other heteroatoms (N, O, S) to generate diverse derivatives.

The two ketone groups can undergo typical carbonyl reactions. For example, they can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Rearrangement Reactions and Skeletal Modifications

As noted in the discussion of double acylation products (Section 3.3.2), the cyclopentene skeleton can undergo rearrangement during certain reactions. The formation of 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one from a 4,5-dichlorocyclopent-4-en-1,3-dione derivative represents a significant skeletal modification. researchgate.netnih.gov This transformation from a cyclopent-4-ene-1,3-dione framework to a cyclopent-2-en-1-one structure indicates a migration of the double bond and a change in the substitution pattern of the ring. Such rearrangements are often driven by the formation of a more thermodynamically stable conjugated system.

Ene Reactions and Cycloaddition Chemistry

The electron-deficient nature of the double bond in 2,4,5-trichlorocyclopent-4-ene-1,3-dione, caused by the electron-withdrawing effects of the three chlorine atoms and the two adjacent carbonyl groups, makes it an excellent electrophile in pericyclic reactions.

Cycloaddition Reactions : The compound is a potent dienophile for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. It can react with electron-rich dienes to form bicyclic adducts with high stereospecificity. The reaction rate and success are enhanced by the strong electronic disparity between the electron-rich diene (HOMO) and the electron-poor dienophile (LUMO), which is the case for this compound.

Ene Reactions : In an ene reaction, an alkene with an allylic hydrogen (the ene) reacts with an electrophilic multiple bond (the enophile). 2,4,5-Trichlorocyclopent-4-ene-1,3-dione is a highly activated enophile. It can react with various alkenes that possess an allylic hydrogen, resulting in the formation of a new carbon-carbon sigma bond, a shift of the double bond in the ene component, and a 1,5-hydrogen shift. Such reactions, especially when catalyzed by Lewis acids, can proceed at lower temperatures to yield functionalized cyclopentanone (B42830) derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4,5-Trichlorocyclopent-4-ene-1,3-dione |

| 4,5-Dichlorocyclopent-4-en-1,3-dione |

| 1,3,5-Trimethoxybenzene |

| Tin(IV) chloride |

| 5-(2,4,6-trimethoxyphenyl)-4-chlorocyclopent-4-ene-1,3-dione |

| 3,4-bis-(2,4,6-trimethoxyphenyl)-2-chlorocyclopent-2-en-1-one |

| Ozone |

| Osmium tetroxide |

| Sodium periodate |

| Potassium permanganate |

| 2-Allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione |

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

No published X-ray crystallography studies for 2,4,5-Trichlorocyclopent-4-ene-1,3-dione were found. This type of analysis is essential for definitively determining the solid-state structure, including precise bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule. Without crystallographic data, any discussion of its crystal lattice, space group, and intermolecular interactions would be purely speculative.

Advanced Spectroscopic Methods for Structural Assignment (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Detailed experimental data from advanced spectroscopic methods are also absent from the available literature.

2D NMR: Techniques such as COSY, HSQC, and HMBC are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecular framework. No such spectra or their interpretations for 2,4,5-Trichlorocyclopent-4-ene-1,3-dione have been published.

High-Resolution Mass Spectrometry (HRMS): While the molecular formula (C₅HCl₃O₂) and weight (199.419 g/mol ) are known, specific HRMS data that would confirm the exact mass and elemental composition with high precision are not documented in research papers.

Due to the lack of available primary scientific literature detailing these specific analytical investigations, a thorough and factual article on the structural characterization of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione cannot be generated at this time.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

There is a notable lack of specific quantum mechanical studies on 2,4,5-trichlorocyclopent-4-ene-1,3-dione in the available literature. General principles of computational chemistry suggest that the electronic structure of this molecule would be significantly influenced by the three electronegative chlorine atoms and the conjugated dione (B5365651) system. These features would likely result in a highly electrophilic molecule, prone to nucleophilic attack. Theoretical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be necessary to quantify properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential. Such data is crucial for predicting the molecule's reactivity, but specific computational findings for this compound have not been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, yet no specific studies applying this to 2,4,5-trichlorocyclopent-4-ene-1,3-dione are available. For related cyclic ketones, computational methods have been used to propose mechanisms for reactions such as fluorination. sapub.org Similar modeling for 2,4,5-trichlorocyclopent-4-ene-1,3-dione could, for instance, map the potential energy surface for its reactions, identify transition states, and calculate activation energies. This would provide a deeper understanding of its chemical behavior, but this research area remains undeveloped for this specific compound.

Conformational Analysis and Stereochemical Predictions

The conformational preferences of the cyclopentene (B43876) ring in 2,4,5-trichlorocyclopent-4-ene-1,3-dione have not been specifically investigated. The five-membered ring of cyclopentane (B165970) and its derivatives typically adopts non-planar, puckered conformations, such as the 'envelope' and 'twist' forms, to alleviate ring strain. libretexts.org For substituted cyclopentenones, the interplay of steric and electronic effects of the substituents would determine the most stable conformation. In the case of 2,4,5-trichlorocyclopent-4-ene-1,3-dione, the bulky chlorine atoms would play a significant role in defining the conformational landscape. However, without specific computational studies, any discussion of its preferred conformation remains speculative.

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist in proprietary databases, there are no published computational studies predicting the spectroscopic properties (e.g., NMR chemical shifts, IR and Raman vibrational frequencies, UV-Vis absorption spectra) of 2,4,5-trichlorocyclopent-4-ene-1,3-dione. Computational methods are routinely used to predict such properties, aiding in the identification and characterization of new compounds. mdpi.comworktribe.com For example, theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The absence of such predictive studies for this compound limits a deeper interpretation of any existing experimental data.

Applications in Advanced Organic Synthesis

Utilization as Versatile Chemical Building Blocks

2,4,5-Trichlorocyclopent-4-ene-1,3-dione and related halogenated cyclopentenediones serve as versatile synthons, or building blocks, for the synthesis of a diverse array of organic compounds. The reactivity of the carbon-carbon double bond, the carbonyl groups, and the carbon-halogen bonds can be selectively exploited to introduce new functional groups and build molecular complexity.

The electrophilic nature of the double bond, enhanced by the electron-withdrawing halogen and carbonyl groups, makes it susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents at these positions. Furthermore, the carbonyl groups can participate in various condensation and addition reactions, while the chlorine atoms can be substituted via nucleophilic substitution reactions or involved in cross-coupling reactions, further expanding the synthetic utility of this class of compounds.

Halogenated cyclic compounds, in general, are recognized for their role in constructing complex molecular architectures through processes like strain-inducing halocyclization. nih.gov The strategic placement of halogen atoms on a cyclic core allows for subsequent transformations, including ring-closing metathesis and coupling reactions, to forge intricate polycyclic systems. nih.gov

The versatility of dione (B5365651) scaffolds, such as the related indane-1,3-dione, has been demonstrated in their widespread use in the synthesis of biologically active molecules and materials for electronics and photopolymerization. nih.gov This highlights the potential of dione-containing building blocks in various scientific fields.

Precursors in the Synthesis of Complex Organic Architectures

The inherent reactivity of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione positions it as a valuable precursor for the synthesis of more complex and elaborate organic molecules. Its dense functionality allows for a stepwise or tandem reaction sequence to construct intricate molecular skeletons that might be challenging to access through other synthetic routes.

For instance, related cyclopentenedione (B8730137) derivatives have been utilized in the total synthesis of natural products. researchgate.net The synthesis of a cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum showcases the strategic use of a furan (B31954) derivative to construct the core cyclopentenedione ring system. researchgate.net This underscores the importance of cyclic diones as key intermediates in the synthesis of biologically relevant molecules.

The development of multicomponent reactions involving dione-containing compounds further illustrates their utility as precursors. mdpi.com These reactions allow for the rapid assembly of complex structures from simple starting materials in a single step, offering an efficient and atom-economical approach to diverse heterocyclic systems. mdpi.com

The synthesis of complex molecules often relies on the strategic use of functionalized building blocks. For example, the synthesis of the dimeric cyclohexapeptide chloptosin (B1249007) involved the formation of a central biaryl bond through a Stille coupling of two sterically demanding ortho-chloropyrroloindole fragments, demonstrating the importance of halogenated precursors in complex couplings. nih.gov

Development of Novel Synthetic Methodologies Employing Halogenated Cyclopentenediones

The unique reactivity of halogenated cyclopentenediones like 2,4,5-Trichlorocyclopent-4-ene-1,3-dione has spurred the development of novel synthetic methodologies. These methods often exploit the interplay between the different functional groups present in the molecule to achieve transformations that are not possible with simpler substrates.

Research into the reactions of similar structures, such as 1-phenyl-1H-pyrrole-2,5-dione derivatives, has revealed pathways like thiol-ene click reactions and nucleophilic substitutions, which lead to the formation of novel heterocyclic systems. mdpi.com These studies on related diones provide a framework for exploring the synthetic potential of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione.

The ene reaction, a powerful carbon-carbon bond-forming reaction, has been studied with dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, which shares the dione feature. researchgate.net The high reactivity of such dienophiles in cycloaddition and ene reactions highlights the potential for developing new synthetic methods based on the reactivity of the double bond in 2,4,5-Trichlorocyclopent-4-ene-1,3-dione. researchgate.net

Moreover, the presence of halogens allows for the application of radical halogenation principles in synthetic strategies. youtube.com While radical halogenation is a fundamental reaction, its application in complex molecules requires careful control of selectivity. The development of methodologies that can selectively functionalize specific positions on the cyclopentenedione ring would be of significant value to synthetic chemists.

The following table summarizes the types of reactions and potential products that can be derived from halogenated cyclopentenediones, illustrating their synthetic versatility.

Table 1: Synthetic Transformations of Halogenated Cyclopentenediones

| Reactive Site | Reaction Type | Potential Products |

|---|---|---|

| Carbon-Carbon Double Bond | Nucleophilic Addition | Substituted cyclopentanones |

| Cycloaddition (e.g., Diels-Alder) | Bicyclic and polycyclic systems | |

| Ene Reaction | Allylically functionalized cyclopentenes | |

| Carbonyl Groups | Condensation Reactions | Heterocyclic compounds (e.g., pyrazoles, pyridazines) |

| Aldol and Knoevenagel Reactions | α,β-Unsaturated diones and related structures | |

| Reduction | Diols and hydroxy ketones | |

| Carbon-Halogen Bonds | Nucleophilic Substitution | Alkoxy-, amino-, and thio-substituted derivatives |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Aryl- or vinyl-substituted cyclopentenediones | |

| Radical Reactions | Further halogenated or functionalized products |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Direct and detailed research findings specifically for 2,4,5-trichlorocyclopent-4-ene-1,3-dione are sparse. However, by examining related chlorinated and cyclic ketone chemistries, we can infer a landscape of potential reactivity and synthesis. The chlorination of cyclic ketones, such as cyclopentanone (B42830), is known to proceed via substitution reactions where hydrogen atoms on the α-carbons are replaced by chlorine. rug.nl This process is often autocatalytic due to the formation of hydrogen chloride. rug.nl Industrial-scale chlorinations are typically performed in inert solvents like carbon tetrachloride to manage the reaction's exothermicity and solubility of the products. rug.nl

Methodological advancements in the synthesis of related halogenated compounds, such as fluorinated cyclic ketones, have utilized electrophilic halogenating agents. sapub.org For instance, the synthesis of fluorinated 1,3-diketones has been achieved through Claisen condensation followed by electrophilic fluorination. sapub.org Such methods could potentially be adapted for the synthesis of the title compound.

The reactivity of the cyclopentenone core is well-documented. These motifs are versatile building blocks in total synthesis, allowing for a variety of transformations including 1,2- and 1,4-additions. rug.nl The presence of multiple chlorine atoms on the 2,4,5-trichlorocyclopent-4-ene-1,3-dione ring is expected to significantly influence its electrophilicity and reactivity, making it a potentially valuable synthon. In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material. wikipedia.org

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The synthetic utility of 2,4,5-trichlorocyclopent-4-ene-1,3-dione remains a largely unexplored frontier. Key reaction pathways that warrant investigation include:

Nucleophilic Substitution: The chlorine atoms, particularly the one at the vinylic position, could be susceptible to nucleophilic substitution, providing a handle to introduce a wide range of functional groups.

Diels-Alder Reactions: The electron-deficient double bond could participate as a dienophile in Diels-Alder reactions, leading to the formation of complex polycyclic systems.

Reductive Dechlorination: Selective removal of chlorine atoms could provide access to a library of less-chlorinated cyclopentenone derivatives, each with unique reactivity.

Ring-Opening and Rearrangement Reactions: The strained and highly functionalized ring system may undergo novel rearrangement or ring-opening reactions under specific conditions, leading to unique molecular scaffolds.

A significant synthetic challenge is the controlled and selective synthesis of 2,4,5-trichlorocyclopent-4-ene-1,3-dione itself. The direct chlorination of cyclopentane (B165970) or cyclopentanone can lead to a mixture of chlorinated products, making the isolation of a specific isomer difficult. rug.nldoubtnut.com A potential route could involve the controlled chlorination of a suitable precursor, such as 4-cyclopentene-1,3-dione. doubtnut.com

Another challenge lies in managing the reactivity of the target compound. The high degree of chlorination may lead to instability or unexpected side reactions.

Prospective Avenues for Expanding the Synthetic Utility

The potential applications of 2,4,5-trichlorocyclopent-4-ene-1,3-dione as a synthetic intermediate are broad. Future research should focus on several key areas to unlock its utility:

Development of Selective Synthetic Routes: A primary focus should be the development of a reliable and high-yielding synthesis of the title compound. This would make it readily accessible for further reactivity studies.

Systematic Reactivity Profiling: A thorough investigation of its reactivity with a diverse range of nucleophiles, electrophiles, and in various pericyclic reactions is crucial to map out its chemical space.

Application in Target-Oriented Synthesis: Once its reactivity is better understood, the compound could be employed as a key building block in the total synthesis of complex natural products or novel pharmaceutical agents. Halogenated compounds often exhibit unique biological activities. nih.gov

Catalytic Functionalization: Exploring catalytic methods for the selective functionalization of the C-Cl bonds would represent a significant advancement, offering more sustainable and efficient transformations.

The table below outlines potential research directions and the inferred properties of 2,4,5-trichlorocyclopent-4-ene-1,3-dione based on analogous compounds.

| Research Area | Potential Reaction/Property | Rationale based on Analogous Chemistry |

| Synthesis | Controlled chlorination of 4-cyclopentene-1,3-dione | Chlorination of cyclic ketones is a known process. rug.nl |

| Reactivity | Nucleophilic aromatic substitution | Activated halogenated rings undergo such reactions. |

| Diels-Alder reaction | Electron-deficient alkenes are good dienophiles. rug.nl | |

| Reductive dechlorination | Polychlorinated compounds can be selectively dehalogenated. | |

| Applications | Intermediate for agrochemicals and pharmaceuticals | Halogenated organic compounds are prevalent in these fields. nih.gov |

| Precursor to novel materials | The dense functionalization could lead to materials with unique properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-Trichlorocyclopent-4-ene-1,3-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves chlorination of cyclopentene-dione precursors under controlled conditions. For example, derivatives of cyclopentene-diones (e.g., 4-cyclopentene-1,3-dione) can undergo regioselective chlorination using agents like Cl₂ or SOCl₂. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) to confirm structural integrity and regiochemistry. Facilities such as the "Agidel" Regional Center for Collective Use of Unique Equipment (Russia) provide advanced analytical tools for these studies .

Q. Which spectroscopic techniques are most effective for characterizing 2,4,5-Trichlorocyclopent-4-ene-1,3-dione?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) and C-Cl stretching vibrations (1700–1750 cm⁻¹ and 550–600 cm⁻¹, respectively).

- ¹H/¹³C NMR : Resolves electronic environments of carbons and protons, particularly distinguishing between chlorine-substituted and unsubstituted positions.

- X-ray crystallography : Provides definitive confirmation of molecular geometry and crystal packing.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

These methods are standard in physicochemical studies, as demonstrated in recent chlorination reaction analyses .

Advanced Research Questions

Q. How can experimental designs be optimized to study the reactivity of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione with transition metal catalysts?

- Methodological Answer :

- Catalyst Screening : Use a combinatorial approach with catalysts like CrCl₂ (as in ), FeCl₃, or Pd complexes to assess regioselectivity and yield.

- Reaction Monitoring : Employ in situ FT-IR or UV-Vis spectroscopy to track intermediate formation.

- Kinetic Studies : Vary temperature, solvent polarity, and catalyst loading to derive rate constants and activation parameters.

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA software) to predict reaction pathways.

Recent work on CrCl₂-mediated reactions highlights the importance of steric and electronic effects in determining product distribution .

Q. How should researchers resolve contradictions in reported reaction yields when using different chlorination agents?

- Methodological Answer :

- Systematic Parameter Variation : Compare yields under identical conditions (solvent, temperature, stoichiometry) using Cl₂, SOCl₂, or PCl₅.

- Side-Product Analysis : Use GC-MS or HPLC to identify byproducts (e.g., over-chlorinated species or decomposition products).

- Mechanistic Probes : Isotopic labeling (e.g., ³⁶Cl) or trapping experiments (e.g., radical inhibitors) can clarify reaction mechanisms.

For example, discrepancies in yields may arise from competing radical vs. ionic pathways, as observed in studies of related cyclopentene-dione derivatives .

Q. What strategies are recommended for improving the stability of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione in aqueous environments?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH < 5) to minimize hydrolysis of the dione moiety.

- Co-solvent Systems : Use mixed solvents (e.g., THF/H₂O or DMSO/H₂O) to reduce water activity.

- Stabilizing Agents : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit degradation.

Stability studies should include accelerated aging tests (e.g., 40°C/75% RH) monitored via HPLC or NMR .

Data Analysis and Interpretation

Q. How can researchers distinguish between positional isomers in polychlorinated cyclopentene-diones?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving substitution patterns.

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation.

- Crystallographic Data : Compare experimental X-ray structures with computational models (e.g., Mercury software).

This approach was critical in differentiating 2,4,5- from 2,3,5-trichloro isomers in recent crystallographic studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Identify correlations between toxicity endpoints (e.g., IC₅₀, LD₅₀).

These methods align with protocols used in neuropharmacological studies of related dione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.